molecular formula C21H21N3O3 B5572409 N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B5572409
M. Wt: 363.4 g/mol
InChI Key: IFMWUIQENVITPW-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.15829154 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Cytotoxicity of Pyrazole Derivatives : Hassan et al. (2014) synthesized a series of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and investigated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of pyrazole derivatives in developing anticancer agents [Hassan, Hafez, & Osman, 2014].

Molecular Structure and Properties

  • Crystal Structure Analysis : Kumara et al. (2018) characterized novel pyrazole derivatives using NMR, mass spectra, FT-IR, and X-ray diffraction studies, providing insights into the structural and electronic properties of these compounds [Kumara, Kumar, Kumar, & Lokanath, 2018].
  • Hydrogen Bonding Patterns : Köysal et al. (2005) examined the hydrogen bonding and molecular geometry of N-substituted pyrazoline derivatives, contributing to the understanding of the structural characteristics that influence the stability and reactivity of these molecules [Köysal, Işık, Sahin, & Palaska, 2005].

Biological Activities

  • Antibacterial Evaluation : Pitucha et al. (2011) synthesized and evaluated the antibacterial efficacy of N-substituted pyrazole derivatives, identifying compounds with significant activity against various Staphylococcus aureus strains, suggesting the therapeutic potential of these molecules in treating bacterial infections [Pitucha, Kosikowska, Urszula, & Malm, 2011].

Material Science Applications

  • Nonlinear Optical Properties : Tamer et al. (2015) conducted a combined experimental and theoretical study on pyrazole-derived molecules, revealing their potential in nonlinear optical applications due to favorable electronic structures and hydrogen bonding patterns [Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015].

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1-(2-methoxyphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-26-19-9-5-4-8-18(19)24-14-16(12-23-24)21(25)22-13-20-17-7-3-2-6-15(17)10-11-27-20/h2-9,12,14,20H,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMWUIQENVITPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)C(=O)NCC3C4=CC=CC=C4CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.